2,3,6-Trichloro-4-nitrophenol

Catalog No.
S14566900
CAS No.
20404-02-8
M.F
C6H2Cl3NO3
M. Wt
242.4 g/mol
Availability
In Stock
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2,3,6-Trichloro-4-nitrophenol

CAS Number

20404-02-8

Product Name

2,3,6-Trichloro-4-nitrophenol

IUPAC Name

2,3,6-trichloro-4-nitrophenol

Molecular Formula

C6H2Cl3NO3

Molecular Weight

242.4 g/mol

InChI

InChI=1S/C6H2Cl3NO3/c7-2-1-3(10(12)13)4(8)5(9)6(2)11/h1,11H

InChI Key

UAXQXSVCGHEVMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)Cl)Cl)[N+](=O)[O-]

2,3,6-Trichloro-4-nitrophenol is an organic compound with the molecular formula C6H2Cl3NO3 and a molecular weight of 242.44 g/mol. It is characterized by the presence of three chlorine atoms and one nitro group attached to a phenolic ring. The compound typically appears as pale yellow crystals or powder and is known for its weak acidic properties .

This compound, classified under the broader category of chlorinated phenols, has garnered attention due to its historical use as a pesticide and its potential environmental impacts. Its structure includes a hydroxyl group (-OH) that contributes to its phenolic characteristics, while the chlorine and nitro groups significantly influence its chemical reactivity and biological activity.

2,3,6-Trichloro-4-nitrophenol exhibits several notable chemical behaviors:

  • Acidic Behavior: It reacts as a weak acid, which can interact with bases to form salts .
  • Reactivity with Reducing Agents: The compound is incompatible with strong reducing agents such as hydrides and alkali metals, leading to potentially hazardous reactions .
  • Electrophilic Substitution: The presence of the nitro group enhances the electrophilic nature of the aromatic ring, making it susceptible to further substitution reactions.

Synthesis of 2,3,6-Trichloro-4-nitrophenol can be achieved through various methods:

  • Nitration of Trichlorophenol: This method involves nitrating 2,3,6-trichlorophenol using a mixture of nitric acid and sulfuric acid.
  • Direct Chlorination: Chlorination of 4-nitrophenol under controlled conditions can yield the desired product.
  • Substitution Reactions: Starting from simpler chlorinated phenols, further chlorination and nitration can lead to the formation of this compound .

2,3,6-Trichloro-4-nitrophenol has several applications:

  • Pesticide Formulation: Historically used in agricultural settings as a pesticide.
  • Chemical Intermediate: Utilized in the synthesis of other chemical compounds due to its reactive functional groups.
  • Research Tool: Employed in studies examining the behavior of chlorinated compounds in biological systems.

Studies on 2,3,6-Trichloro-4-nitrophenol interactions often focus on its reactivity with biological systems and environmental impact:

  • Environmental Persistence: Research indicates that chlorinated phenols can persist in the environment and bioaccumulate in aquatic organisms.
  • Toxicological Assessments: Interaction studies reveal potential toxicity mechanisms that may involve oxidative stress pathways in cells.

Several compounds share structural similarities with 2,3,6-Trichloro-4-nitrophenol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2,4,6-TrichlorophenolC6H2Cl3OHKnown for its strong antimicrobial properties; widely used as a disinfectant.
4-NitrophenolC6H5NO3Exhibits significant electron-withdrawing effects; used in dye synthesis.
2-Nitro-4-chlorophenolC6H4ClNO2Less chlorinated; used as an intermediate in pharmaceuticals.

Each of these compounds exhibits distinct properties and applications that differentiate them from 2,3,6-Trichloro-4-nitrophenol while sharing common features related to their chlorinated aromatic structures.

Chlorination and Nitration Techniques in Phenolic Substrates

The synthesis of 2,3,6-trichloro-4-nitrophenol typically begins with chlorination of nitrophenol precursors or nitration of polychlorophenols. Traditional routes involve chlorinating 4-nitrophenol using gaseous chlorine, but this method faces selectivity challenges. For instance, chlorination of 4-nitrophenol often yields a mixture of 2,6-dichloro-4-nitrophenol, 2,5-dichloro-4-nitrophenol, and 2,3,6-trichloro-4-nitrophenol due to competing electrophilic substitution at available ortho and para positions. To mitigate this, modern approaches prioritize nitrating pre-chlorinated phenolic substrates.

A proven strategy involves nitrating 2,6-dichlorophenol using concentrated aqueous nitric acid (10–70% w/w) in apolar aprotic solvents like carbon tetrachloride. This method leverages the solvent’s immiscibility with water to facilitate phase separation, reducing over-oxidation. For example, dissolving 2,6-dichlorophenol in carbon tetrachloride and reacting it with 40% nitric acid at 35°C yields 2,6-dichloro-4-nitrophenol with minimal quinone byproducts. Subsequent chlorination of this intermediate introduces the third chlorine atom at the 3-position, though competing pathways may form 2,4,6-trichloro derivatives.

Catalytic Processes for Selective Halogenation

Selective halogenation requires catalysts to direct chlorine substitution. In the chlorination of 2-chlorophenol to 2,6-dichlorophenol, tertiary amines like diisopropylamine (0.001–0.1% w/w) enhance para-selectivity by stabilizing transition states through weak coordination. This catalytic system, when combined with apolar solvents such as tetrachloroethylene, achieves >90% selectivity for 2,6-dichlorophenol, a key precursor for 2,3,6-trichloro-4-nitrophenol.

Recent studies emphasize the role of zeolite solid acids in modulating reaction pathways. For example, HZSM-5 zeolites with controlled Si/Al ratios (30–80) adjust acid site density, which influences hydrocracking and dealkylation during halogenation. While not directly applied to 2,3,6-trichloro-4-nitrophenol synthesis, these findings suggest that acidic catalysts could suppress unwanted C–Cl bond cleavage during multistep reactions.

Solvent Systems and Temperature-Dependent Yield Variations

Solvent choice profoundly affects nitration efficiency and byproduct formation. Apolar aprotic solvents like carbon tetrachloride and monochlorobenzene dissolve phenolic substrates while minimizing side reactions with aqueous nitric acid. For instance, nitrating 2,6-dichlorophenol in carbon tetrachloride at 35°C achieves 85% yield of 2,6-dichloro-4-nitrophenol, whereas polar solvents like acetone promote oxidation to benzoquinones.

SolventNitric Acid Concentration (%)Temperature (°C)Yield (%)Byproducts (%)
Carbon tetrachloride4035855
Monochlorobenzene45407812
Cyclohexane60506520

Temperature gradients also impact crystallization. Cooling the reaction mixture to 4°C post-nitration precipitates 2,6-dichloro-4-nitrophenol with >95% purity, as lower temperatures reduce solubility of organic impurities.

Byproduct Formation Mechanisms in Multistep Syntheses

The primary byproducts in 2,3,6-trichloro-4-nitrophenol synthesis include 2,6-dichlorobenzoquinone and 2,4,6-trichlorophenol. Benzoquinones form via nitric acid-mediated oxidation of the phenolic –OH group, particularly at elevated temperatures (>40°C) or high nitric acid concentrations (>60% w/w). For example, reactions at 50°C with 60% nitric acid produce 15–20% benzoquinone derivatives, whereas 40% nitric acid at 35°C limits oxidation to <5%.

In multistep syntheses, residual chlorination agents like sulfuryl chloride may over-chlorinate intermediates. Computational studies suggest that steric hindrance from ortho-chlorine atoms in 2,6-dichloro-4-nitrophenol directs subsequent chlorination to the 3-position, but competing electronic effects can favor 4-position substitution, forming 2,4,6-trichloro derivatives. Optimizing chlorine stoichiometry and reaction time minimizes these side products.

The microbial degradation of nitrophenolic compounds, including those with trichloro substitution patterns similar to 2,3,6-trichloro-4-nitrophenol, follows well-established biochemical pathways that have been extensively characterized in various bacterial species. Research has demonstrated that the hydroquinone pathway represents one of the primary routes for nitrophenol biodegradation, particularly in gram-negative bacteria [1].

The hydroquinone pathway initiates with the enzymatic conversion of nitrophenol compounds by specialized monooxygenases. Studies on para-nitrophenol degradation have revealed that these enzymes catalyze the hydroxylation of the aromatic ring while simultaneously removing the nitro group [2]. In the case of 4-nitrophenol, the transformation occurs through the action of para-nitrophenol monooxygenase, which converts the substrate to para-benzoquinone [2]. This quinone intermediate is subsequently reduced to hydroquinone by quinone reductase enzymes [2].

Research conducted on Rhodococcus species has provided detailed insights into the enzymatic mechanisms involved in hydroquinone-mediated degradation. The bacterium Rhodococcus species strain 21391 demonstrates the ability to completely degrade 300 micromolar para-nitrophenol within 8 hours through this pathway [3]. The key enzymatic component responsible for this transformation is a two-component para-nitrophenol oxidase system, designated RsNpcAB, which exhibits broad substrate specificity [3].

The hydroquinone intermediate undergoes further processing through ring cleavage reactions. Hydroquinone 1,2-dioxygenase catalyzes the meta cleavage of the aromatic ring, producing cis,trans-4-hydroxymuconic semialdehyde [2]. This compound is subsequently metabolized to maleylacetate by semialdehyde dehydrogenase, and maleylacetate is converted to 3-oxoadipate, which ultimately enters the tricarboxylic acid cycle for complete mineralization [2].

Engineered bacterial strains have been developed to enhance the hydroquinone pathway for bioremediation applications. An engineered Escherichia coli strain designated BL-PNP was constructed by introducing the complete para-nitrophenol biodegradation pathway [4]. This strain successfully degraded para-nitrophenol to beta-ketoadipate, with the hydroquinone pathway being the primary metabolic route [4]. When 1 millimolar para-nitrophenol was degraded, hydroquinone concentrations increased gradually and peaked at 8 hours, after which 74 percent of the hydroquinone was degraded within 24 hours [4].

The efficiency of hydroquinone-mediated degradation varies significantly based on environmental conditions and microbial community composition. In fluidized bed bioreactor systems, the hydroquinone pathway was identified as the dominant mechanism for para-nitrophenol biodegradation [5]. Under optimized conditions with glucose co-substrate ratios of 6:1 and carbon to nitrogen ratios of 10:1, degradation efficiencies reached 88.8 percent in anoxic systems and 95.3 percent in anaerobic-aerobic systems [5].

The molecular characterization of hydroquinone pathway enzymes has revealed specific structural features that enable substrate recognition and catalysis. Crystal structure analysis of the oxidizing component RsNpcA from Rhodococcus species has provided insights into the catalytic mechanism [3]. The enzyme exhibits unique broad substrate profiles that extend beyond simple nitrophenols to include various benzene compounds [3].

Metabolite analysis during hydroquinone pathway degradation indicates that intermediate accumulation patterns can provide diagnostic information about pathway efficiency and potential bottlenecks. Gas chromatography-mass spectrometry studies have confirmed the sequential formation and consumption of hydroquinone intermediates [1]. The stoichiometric relationship between substrate consumption and hydroquinone formation may not be perfect due to simultaneous production and degradation processes [4].

Oxidative Cleavage Mechanisms in Soil Matrices

Oxidative cleavage mechanisms represent critical biochemical processes governing the environmental fate of trichloro-nitrophenol compounds in soil ecosystems. These mechanisms involve the enzymatic disruption of aromatic ring structures through the incorporation of molecular oxygen, leading to the formation of aliphatic metabolites that can be further mineralized by soil microorganisms.

The oxidative cleavage of chlorinated phenolic compounds in soil environments is primarily mediated by dioxygenase enzymes, which catalyze the incorporation of both atoms of molecular oxygen into the aromatic substrate [6]. Research on 2,4,6-trichlorophenol degradation has revealed that 6-chlorohydroxyquinol 1,2-dioxygenase represents a key enzyme in this process [6]. This enzyme catalyzes the ring cleavage of 6-chlorohydroxyquinol to produce 2-chloromaleylacetate, which can be further processed to beta-ketoadipate for entry into central metabolic pathways [6].

Soil pH significantly influences the efficiency of oxidative cleavage mechanisms. Studies on chlorpyrifos degradation, which produces 3,5,6-trichloro-2-pyridinol as a major metabolite, demonstrated that degradation rates vary substantially across different soil pH values [7]. In acidic soils with pH 4.7, the half-life extended to 256 days, while in more neutral soils with pH 6.7, the half-life decreased to 35 days [7]. Alkaline soils with pH 7.7 and 8.4 showed even more rapid degradation with half-lives of 16 days [7].

The availability of oxygen in soil matrices plays a crucial role in determining the predominant oxidative cleavage pathway. Under aerobic conditions, meta-cleavage pathways typically predominate, leading to the formation of muconic acid derivatives [8]. However, when oxygen availability becomes limited, alternative oxidative mechanisms may be activated. Research on chlorophenol degradation has shown that ortho-cleavage pathways can function under microaerobic conditions, producing different metabolite profiles [8].

Soil organic matter content influences oxidative cleavage efficiency through multiple mechanisms. Organic matter can enhance the sorption of chlorinated compounds, potentially limiting their bioavailability to degrading microorganisms [9]. Conversely, some organic amendments can stimulate microbial activity and enhance degradation rates through improved nutrient availability [9]. The degradation half-lives of pesticides in urban landscape soils varied from 17 to 78 days depending on soil organic matter content and other physicochemical properties [9].

The presence of multiple chlorine substituents on aromatic rings affects the specificity and efficiency of oxidative cleavage enzymes. Studies on trichlorophenol degradation have revealed that enzyme systems may exhibit differential activities toward various chlorination patterns [10]. For example, 2,3,5,6-tetrachlorophenol showed faster biodegradation than the less chlorinated 3,4,5-trichlorophenol when exposed to pentachlorophenol-degrading bacterial cultures [10].

Temperature effects on oxidative cleavage mechanisms in soil systems follow typical enzymatic kinetics patterns. Higher temperatures generally accelerate reaction rates up to optimal temperature ranges, beyond which enzyme denaturation may occur. Field studies have demonstrated that seasonal temperature variations can significantly impact the persistence of chlorinated aromatic compounds in soil environments [11].

The formation of metabolic intermediates during oxidative cleavage can influence the overall degradation process. Some intermediates may exhibit inhibitory effects on the enzymes responsible for their formation or subsequent metabolism. Research on 2,4,6-trichlorophenol degradation identified the accumulation of 6-chlorohydroxyquinol as a central intermediate that requires efficient processing to prevent metabolic bottlenecks [6].

Co-metabolic processes can enhance oxidative cleavage efficiency in soil systems. The presence of readily degradable organic compounds can stimulate microbial activity and induce enzyme systems capable of transforming recalcitrant chlorinated compounds [10]. Studies using meta-cresol as a co-metabolite demonstrated enhanced degradation of persistent chlorophenols, with degradation half-lives decreasing from over 200 days to approximately 8 days [10].

Persistence Analysis in Aquatic Ecosystems

The persistence of 2,3,6-trichloro-4-nitrophenol in aquatic ecosystems is governed by complex interactions between physicochemical properties, microbial degradation processes, and environmental conditions. Nitrophenolic compounds exhibit variable persistence patterns in aquatic environments, with half-lives ranging from several days to months depending on specific conditions [11].

Photolysis represents a significant degradation pathway for nitrophenolic compounds in surface waters. The half-life of nitrophenols may range between one and eight days in freshwater systems and between 13 and 139 days in seawater environments [11]. The extended persistence in marine environments is attributed to the light attenuation properties of seawater and the presence of dissolved salts that may influence photochemical reactions [11].

Biodegradation processes in aquatic systems are influenced by the availability of adapted microbial communities. Studies on para-nitrophenol degradation in aqueous waste streams have demonstrated successful removal using immobilized bacterial technology [12]. Research showed that natural bacteria readily degrade para-nitrophenol in various aquatic environments, including sediment, activated sludge, water, and groundwater systems [12]. Initial lag phases ranging from 2 to 42 days were typically observed, followed by periods of accelerated degradation [12].

The persistence of chlorinated nitrophenolic compounds in aquatic ecosystems is significantly influenced by the degree of chlorination. Environmental persistence studies indicate that chlorinated phenols can persist in the environment and bioaccumulate in aquatic organisms . The multiple chlorine substituents on 2,3,6-trichloro-4-nitrophenol likely contribute to increased recalcitrance compared to less chlorinated analogs.

Sorption to sediments and suspended particulate matter affects the bioavailability and persistence of trichloro-nitrophenol compounds in aquatic systems. The compound exhibits specific physicochemical properties including a molecular weight of 242.44 g/mol and limited water solubility [14]. These characteristics influence partitioning behavior between aqueous and solid phases, potentially leading to accumulation in sediment compartments.

Anaerobic conditions in aquatic sediments can significantly alter degradation pathways and persistence patterns. Under anaerobic conditions, the half-life of nitrophenolic compounds may be substantially extended compared to aerobic environments [11]. For example, the half-life of 4-nitrophenol increases from approximately 1-3 days under aerobic conditions to around 14 days under anaerobic conditions in topsoil [11].

Temperature variations in aquatic systems influence both chemical and biological degradation processes. Seasonal temperature fluctuations can cause significant changes in persistence patterns, with higher temperatures generally accelerating degradation rates through enhanced microbial activity and increased chemical reaction rates [11].

The presence of natural organic matter in aquatic systems can both enhance and inhibit the persistence of trichloro-nitrophenol compounds. Dissolved organic matter may facilitate photochemical degradation through sensitization reactions, while simultaneously providing sorption sites that reduce bioavailability [15]. Studies on nitrophenol transformation in aqueous systems have identified the formation of hydroxylated and chlorinated byproducts under various treatment conditions [15].

Bioaccumulation potential in aquatic food webs represents an important aspect of persistence analysis. The lipophilic nature of chlorinated aromatic compounds suggests potential for bioaccumulation in higher trophic levels. However, specific bioaccumulation factors for 2,3,6-trichloro-4-nitrophenol in aquatic organisms have not been extensively characterized in available literature.

Seasonal variations in aquatic microbial communities can influence degradation rates and persistence patterns. During periods of high biological activity, enhanced biodegradation may reduce persistence, while during dormant periods, compounds may exhibit extended environmental half-lives [11].

Metabolic Engineering Approaches for Enhanced Bioremediation

Metabolic engineering represents a promising approach for developing enhanced bioremediation systems capable of efficiently degrading 2,3,6-trichloro-4-nitrophenol and related compounds. This approach involves the rational design and modification of microbial metabolic pathways to improve degradation efficiency, expand substrate range, and enhance environmental stability of bioremediation systems.

The development of engineered bacterial strains for nitrophenol degradation has demonstrated significant potential for environmental applications. An engineered Escherichia coli strain designated BL-PNP was constructed by introducing a complete para-nitrophenol biodegradation pathway via the hydroquinone route [4]. This strain achieved complete degradation of para-nitrophenol to beta-ketoadipate, subsequently entering multiple anabolic pathways [4]. The high tolerance and rapid degradation ability of this engineered strain enable it to function effectively under toxic conditions that would inhibit natural bacterial populations [4].

Multi-gene metabolic engineering strategies have been employed to create comprehensive degradation pathways for complex nitroaromatic compounds. Research on methyl parathion degradation involved the construction of an Escherichia coli strain incorporating six synthetic genes [16]. The engineered system included organophosphate acid hydrolase from Flavobacterium species and five genes for para-nitrophenol degradation to beta-ketoadipate from Pseudomonas putida [16]. This multi-enzyme approach achieved 50 percent degradation of para-nitrophenol within 8 hours and complete degradation within 24 hours [16].

Synthetic biology approaches have enabled the precise control of gene expression and metabolic flux in engineered bioremediation systems. All genes in the engineered methyl parathion degradation pathway were regulated by monocistronic transcriptional patterns, allowing for independent optimization of individual enzymatic steps [16]. This approach facilitates fine-tuning of metabolic pathway balance to prevent bottlenecks and maximize degradation efficiency [16].

The expansion of substrate specificity through metabolic engineering offers opportunities for treating complex environmental contamination scenarios. Engineered strains have demonstrated the ability to degrade multiple related compounds simultaneously, indicating potential applications for mixed contaminant scenarios [17]. Laboratory-scale soil microcosm studies showed that modified Rhodococcus strains could degrade mixtures of nitrophenols simultaneously, demonstrating applicability toward in situ bioremediation of contaminated sites [17].

Recent advances in metabolic engineering have focused on creating bacterial strains capable of degrading multiple classes of environmental contaminants. Researchers have developed Vibrio natriegens strains that incorporate genes from various specialized bacteria to create a single organism capable of decontaminating complex waste mixtures [18]. This approach eliminated over 95 percent of most target chemicals and approximately 80 percent of phenol compounds [18].

The integration of detoxification mechanisms into engineered bioremediation systems addresses the challenge of toxic intermediate formation. Research on chlorinated ethene degradation incorporated glutathione S-transferase and gamma-glutamylcysteine synthetase genes to enhance cellular detoxification capacity [19]. This metabolic engineering approach increased degradation rates by 2.7-fold and improved overall system stability [19].

Pathway engineering strategies have been developed to overcome the limitations of natural degradation systems. The rational combination of catabolic segments from different organisms enables the construction of novel degradation pathways that may not exist in nature [19]. These engineered pathways can harvest energy from the complete mineralization of chlorinated compounds, making degradation thermodynamically favorable for supporting cell growth [19].

The application of directed evolution techniques in metabolic engineering allows for the optimization of enzyme properties for specific environmental conditions. Protein engineering approaches have been used to improve enzyme stability, substrate specificity, and catalytic efficiency under field conditions [3]. Crystal structure analysis of key degradation enzymes provides structural insights that guide rational protein design efforts [3].

Scale-up considerations for metabolic engineering approaches include the development of biocontainment strategies and environmental risk assessment protocols. The augmentation of engineered bacterial strains in natural environments requires careful evaluation of ecological impacts and gene flow potential [4]. Research has indicated that engineered strains may exhibit reduced fitness in natural environments compared to laboratory conditions due to oxygen availability limitations and competition with indigenous microorganisms [4].

The implementation of metabolic engineering approaches for field-scale bioremediation requires consideration of multiple factors including environmental conditions, microbial community interactions, and regulatory constraints [4]. Studies have demonstrated that the degradation efficiency of engineered strains in field conditions may be insufficient compared to laboratory performance due to various environmental stresses [4]. Therefore, optimization strategies must account for real-world application scenarios including temperature fluctuations, nutrient limitations, and the presence of competing microorganisms [4].

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

240.910026 g/mol

Monoisotopic Mass

240.910026 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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